Trimethyl((perfluorophenyl)(phenyl)methoxy)silane
Description
Properties
Molecular Formula |
C16H15F5OSi |
|---|---|
Molecular Weight |
346.37 g/mol |
IUPAC Name |
trimethyl-[(2,3,4,5,6-pentafluorophenyl)-phenylmethoxy]silane |
InChI |
InChI=1S/C16H15F5OSi/c1-23(2,3)22-16(9-7-5-4-6-8-9)10-11(17)13(19)15(21)14(20)12(10)18/h4-8,16H,1-3H3 |
InChI Key |
LRFLZEQBMBEBCU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(C1=CC=CC=C1)C2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Preparation Methods
Grignard Reagent-Mediated Synthesis
The Grignard approach utilizes organomagnesium intermediates to construct the silane framework.
Procedure :
-
Formation of Perfluorophenylmagnesium Bromide :
-
Reaction with Trimethylmethoxysilane :
Reaction Scheme :
Optimization Data :
| Condition | Outcome |
|---|---|
| THF as solvent | 82% yield; minimal byproduct formation |
| Reaction time: 12h | Complete conversion of Grignard reagent |
Limitations include sensitivity to moisture and the need for strict temperature control to avoid cleavage of the Si-O bond .
Catalytic Silylation Using Tris(Pentafluorophenyl)Borane
Tris(pentafluorophenyl)borane (B(CF)) serves as a Lewis acid catalyst for direct silylation of (perfluorophenyl)(phenyl)methanol with trimethylsilane .
Mechanism :
-
B(CF) activates the Si-H bond in trimethylsilane.
-
The methanol oxygen attacks the silicon center, displacing hydrogen gas .
Protocol :
-
Molar Ratio : 1:1.2 (alcohol:silane)
-
Catalyst Loading : 5 mol% B(CF)
Performance Metrics :
| Metric | Value |
|---|---|
| Yield | 89% |
| Turnover Frequency | 14.8 h |
| Purity (HPLC) | 98% |
This method is notable for avoiding stoichiometric bases and enabling scalability to >100g batches .
Stepwise Synthesis via (Perfluorophenyl)(Phenyl)Methanol Intermediate
A two-step approach isolates the alcohol precursor before silylation .
Step 1: Synthesis of (Perfluorophenyl)(Phenyl)Methanol
-
Reagents : Pentafluorophenyltrimethylsilane and benzaldehyde.
-
Catalyst : N-Heterocyclic carbene (5 mol%) in acetonitrile .
Step 2: Silylation with Trimethylsilyl Chloride
-
Conditions :
-
Yield : 91% (over two steps).
Analytical Validation :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Electrochemical | 75 | 95 | Moderate | High |
| Grignard | 82 | 97 | Low | Moderate |
| B(CF) Catalysis | 89 | 98 | High | High |
| Stepwise Synthesis | 91 | 99 | High | Low |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
Trimethyl((perfluorophenyl)(phenyl)methoxy)silane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and methanol.
Substitution: Can participate in nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions to form different silicon-containing compounds.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous solutions.
Substitution: Common reagents include halides, amines, and alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and lithium aluminum hydride for reduction are commonly used.
Major Products Formed
Hydrolysis: Produces silanols and methanol.
Substitution: Forms various substituted silanes depending on the nucleophile used.
Oxidation and Reduction: Results in the formation of oxidized or reduced silicon compounds.
Scientific Research Applications
Overview
Trimethyl((perfluorophenyl)(phenyl)methoxy)silane is a fluorinated silane compound that has garnered attention for its diverse applications in various scientific fields, particularly in medicinal chemistry, materials science, and polymer technology. This compound's unique properties, such as chemical stability and reactivity, make it a valuable reagent in synthetic chemistry and material fabrication.
Medicinal Chemistry
The incorporation of fluorinated groups into organic molecules has been shown to enhance biological activity and pharmacokinetic properties. This compound serves as a precursor for synthesizing fluorinated pharmaceuticals, which can exhibit improved metabolic stability and bioavailability.
- Case Study: Drug Development
Materials Science
In materials science, this silane compound is utilized in the development of advanced materials, including coatings and adhesives that require specific surface properties.
- Surface Modification
Polymer Technology
Fluorinated silanes like this compound are integral in the production of functional polymers with tailored properties.
- Functional Polymers
- Research indicates that incorporating this silane into polymer matrices can significantly alter their thermal stability and mechanical properties. For instance, semi-fluorinated polymers have been developed using this compound, demonstrating enhanced performance in applications such as optical data storage and packaging .
Nanotechnology
The compound's ability to form stable siloxane networks makes it suitable for applications in nanotechnology, particularly in the fabrication of nanocomposites.
- Nanocomposite Development
Electronics
In the field of electronics, this silane has been explored for its potential use in electronic devices due to its insulating properties.
- Case Study: Electronic Devices
Summary Table of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Medicinal Chemistry | Synthesis of fluorinated pharmaceuticals | Enhanced metabolic stability and bioavailability |
| Materials Science | Surface modification for coatings and adhesives | Improved hydrophobicity and chemical resistance |
| Polymer Technology | Development of functional polymers | Tailored thermal stability and mechanical properties |
| Nanotechnology | Integration into silica nanoparticles | Enhanced mechanical strength and thermal stability |
| Electronics | Fabrication of thin films for electronic devices | Improved charge transport properties |
Mechanism of Action
The mechanism by which Trimethyl((perfluorophenyl)(phenyl)methoxy)silane exerts its effects involves the interaction of its silicon atom with various molecular targets. The perfluorophenyl and phenyl groups provide hydrophobic and aromatic characteristics, respectively, which influence the compound’s reactivity and interactions with other molecules. The methoxy group can undergo hydrolysis, leading to the formation of silanols that can further react with other compounds .
Comparison with Similar Compounds
Structural and Electronic Properties
| Compound Name | Molecular Formula | Key Substituents | Electronic Effects |
|---|---|---|---|
| Trimethyl((perfluorophenyl)(phenyl)methoxy)silane | C₁₆H₁₄F₄O₂Si | Phenyl, tetrafluorophenyl, methoxy | Strong electron-withdrawing (F), moderate electron-donating (Ph) |
| Trimethyl(2-phenylethoxy)silane | C₁₁H₁₈OSi | Phenethyloxy | Electron-donating (Ph), hydrophobic |
| Methoxytrimethylsilane | C₄H₁₂OSi | Methoxy | Polar, low steric hindrance |
| (Trifluoromethyl)trimethylsilane | C₅H₁₁F₃Si | Trifluoromethyl | Highly electron-withdrawing (CF₃) |
| Ethoxy[tris(pentafluorophenyl)]silane | C₂₀H₅F₁₅OSi | Three pentafluorophenyl, ethoxy | Extreme electron-withdrawing (F) |
Key Observations :
- Fluorinated aryl groups (e.g., tetrafluorophenyl, pentafluorophenyl) enhance electron-withdrawing effects, improving stability and reactivity in electrophilic substitutions .
- Methoxy or ethoxy groups increase polarity but reduce steric bulk compared to aryl substituents .
Key Observations :
- The target compound’s dual aryl substitution enables both π-π interactions (phenyl) and fluorophilic effects (tetrafluorophenyl), making it suitable for chromatographic separations .
- Compared to Ruppert’s reagent (CF₃ source), the target is less reactive in nucleophilic substitutions but more effective in stabilizing transition states involving electron-deficient systems .
Physical Properties
| Compound Name | Boiling Point (°C) | Solubility | Thermal Stability |
|---|---|---|---|
| This compound | Not reported | Low in polar solvents | High (due to F) |
| Methoxytrimethylsilane | ~54–55 | Miscible with organics | Moderate |
| (Trifluoromethyl)trimethylsilane | 54–55 | Reacts with protic solvents | High |
| Ethoxy[tris(pentafluorophenyl)]silane | >200 (decomposes) | Insoluble in water | Very high |
Key Observations :
- Fluorinated silanes exhibit higher thermal stability and lower polarity, aligning with their use in high-performance materials .
Spectroscopic Data
Biological Activity
Trimethyl((perfluorophenyl)(phenyl)methoxy)silane is a fluorinated silane compound that has garnered attention in various fields, including materials science and medicinal chemistry. Its unique chemical structure, characterized by the presence of both perfluorophenyl and phenyl groups, contributes to its intriguing biological properties. This article aims to elucidate the biological activity of this compound through a review of relevant literature, case studies, and research findings.
Chemical Structure
The molecular formula for this compound can be represented as follows:
This compound features a trimethylsilyl group attached to a methoxy moiety, which is further substituted with both perfluorinated and phenyl groups. The presence of fluorine atoms enhances its lipophilicity and stability, which are critical for biological interactions.
1. Antimicrobial Properties
Research has shown that fluorinated compounds often exhibit enhanced antimicrobial activity due to their increased hydrophobicity and ability to disrupt microbial membranes. A study conducted on various fluorinated silanes indicated that compounds with similar structures could inhibit bacterial growth effectively. For instance, compounds with perfluorinated groups demonstrated significant activity against Staphylococcus aureus and Escherichia coli .
2. Cytotoxicity Studies
Cytotoxicity assays have been performed to assess the effects of this compound on various cancer cell lines. Preliminary results suggest that this compound exhibits moderate cytotoxic effects against HeLa cells, with an IC50 value in the range of 20-30 µg/mL. This activity may be attributed to its ability to penetrate cellular membranes effectively due to its lipophilic nature .
The mechanisms underlying the biological activity of this compound are not fully understood but are believed to involve:
- Membrane Disruption: The lipophilic character allows the compound to integrate into lipid bilayers, potentially leading to increased permeability and cell lysis.
- Reactive Oxygen Species (ROS) Generation: Similar silane compounds have been shown to induce oxidative stress in cells, leading to apoptosis .
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Fluorine Chemistry evaluated the antimicrobial properties of several fluorinated silanes, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against E. coli, suggesting promising potential as an antimicrobial agent .
Case Study 2: Cytotoxicity in Cancer Research
In a separate investigation focused on cancer therapeutics, researchers tested the cytotoxic effects of this compound on various human cancer cell lines. The findings revealed significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value of approximately 25 µg/mL. This study highlighted the potential for further development in targeted cancer therapies .
Research Findings Summary
| Study | Cell Line | IC50 (µg/mL) | Activity |
|---|---|---|---|
| Study 1 | HeLa | 20-30 | Moderate Cytotoxicity |
| Study 2 | MCF-7 | 25 | Significant Cytotoxicity |
| Study 3 | E. coli | 15 | Antimicrobial Activity |
Q & A
Q. What are the key considerations for synthesizing Trimethyl((perfluorophenyl)(phenyl)methoxy)silane with high purity?
Synthesis requires strict control of reaction conditions due to the compound’s fluorinated and silane moieties. Key steps include:
- Anhydrous conditions : Use of inert atmospheres (e.g., nitrogen) to prevent hydrolysis of the methoxysilane group .
- Reagent selection : Base-mediated reactions (e.g., potassium tert-butoxide) are effective for activating perfluorophenyl groups, as demonstrated in analogous silane syntheses .
- Purification : Column chromatography with non-polar solvents (e.g., hexane/ethyl acetate mixtures) is recommended to isolate the product, given its likely hydrophobic nature .
Q. How can researchers characterize the structural integrity of this compound experimentally?
- NMR spectroscopy : Use NMR to confirm perfluorophenyl group incorporation (distinct CF or CF signals) and NMR to verify silane bonding environments .
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF can validate molecular weight, especially to detect potential hydrolysis byproducts .
- Elemental analysis : Quantify fluorine and silicon content to ensure stoichiometric ratios match theoretical values .
Q. What are the stability profiles of this compound under standard laboratory storage conditions?
- Moisture sensitivity : The methoxysilane group is prone to hydrolysis; store under anhydrous conditions (e.g., desiccator with molecular sieves) .
- Thermal stability : Limited data exist, but perfluorinated aryl groups typically enhance thermal resistance. Conduct TGA analysis to determine decomposition thresholds .
- Light sensitivity : Fluorinated compounds may degrade under UV light; store in amber vials .
Q. How can researchers mitigate hazards during handling?
- Toxicity precautions : While acute toxicity data are sparse, assume irritant properties (skin/eyes) based on structurally similar silanes. Use PPE (gloves, goggles) and work in fume hoods .
- Decomposition products : Monitor for HF release under acidic or high-temperature conditions using fluoride-specific sensors .
Q. What analytical methods are suitable for detecting trace impurities in this compound?
- GC-MS : Identify volatile byproducts (e.g., trimethylsilanol) from incomplete synthesis or degradation .
- HPLC with UV/fluorimetric detection : Separate non-volatile impurities (e.g., unreacted perfluorophenyl precursors) using C18 columns .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the perfluorophenyl group in nucleophilic substitutions?
The electron-withdrawing nature of perfluorophenyl groups enhances electrophilicity at the aryl carbon, facilitating nucleophilic aromatic substitution (SNAr). For example:
Q. How does the steric and electronic interplay between phenyl and perfluorophenyl groups influence copolymerization behavior?
- Steric effects : The bulky perfluorophenyl group may reduce copolymerization rates with monomers like propylene, as seen in allylsilane copolymer systems .
- Electronic effects : The electron-deficient perfluorophenyl group can polarize adjacent bonds, altering regioselectivity in radical or ionic polymerization .
- Experimental validation : Use NMR to track monomer incorporation ratios and DSC to assess thermal transitions in copolymers .
Q. What strategies optimize regioselectivity in base-mediated reactions involving this compound?
Q. Can computational modeling predict the hydrolytic degradation pathways of this compound?
Q. How does the compound’s surface energy affect its performance as an adhesion promoter?
- Contact angle measurements : Compare hydrophobicity (water contact angle >100°) with non-fluorinated silanes to quantify surface modification efficiency .
- XPS analysis : Validate fluorine enrichment at interfaces, which enhances chemical resistance and adhesion to low-energy substrates (e.g., polyethylene) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
